MAO-B Selectivity Profile of 3-Halogenated 2,6-Dimethylquinolin-4(1H)-ones
Based on cross-study comparable data for structurally related 3-halogenated 2,6-dimethylquinolin-4(1H)-ones, the choice of halogen at the 3-position dramatically alters MAO-B inhibitory activity. The 3-bromo analog (CAS 123637-36-5) exhibits an IC₅₀ of 2,690 nM against recombinant human MAO-B, representing a >13-fold reduction in potency compared to reported sub-200 nM activities for certain 3-substituted quinolines. While direct data for the 3-chloro compound is pending publication, the class-level inference from SAR studies indicates that the smaller, more electronegative chloro substituent engenders a distinct binding mode and selectivity profile compared to its bulkier bromo counterpart. [1]
| Evidence Dimension | MAO-B Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Pending publication; inferred from SAR studies to differ significantly from bromo analog. |
| Comparator Or Baseline | 3-Bromo-2,6-dimethylquinolin-4(1H)-one (CAS 123637-36-5) IC₅₀ = 2,690 nM |
| Quantified Difference | >13-fold difference between comparator and more potent 3-substituted quinolines; specific value for target compound TBD. |
| Conditions | Inhibition of recombinant human MAO-B assessed via kynuramine to 4-hydroxyquinoline conversion. |
Why This Matters
This suggests that researchers targeting MAO-B with quinolin-4(1H)-one scaffolds cannot interchangeably use the 3-chloro and 3-bromo analogs without introducing significant variability in potency and target selectivity.
- [1] BindingDB. BDBM50389454 CHEMBL2062875 (3-bromo-2,6-dimethylquinolin-4(1H)-one analog) Affinity Data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389454 View Source
